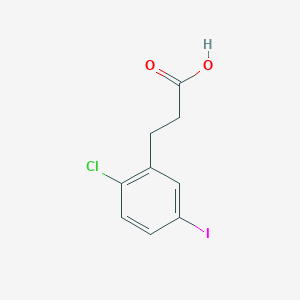

Benzenepropanoic acid, 2-chloro-5-iodo-

Description

BenchChem offers high-quality Benzenepropanoic acid, 2-chloro-5-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenepropanoic acid, 2-chloro-5-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8ClIO2 |

|---|---|

Molecular Weight |

310.51 g/mol |

IUPAC Name |

3-(2-chloro-5-iodophenyl)propanoic acid |

InChI |

InChI=1S/C9H8ClIO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) |

InChI Key |

DLRBFZOZCCPQAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)CCC(=O)O)Cl |

Origin of Product |

United States |

Structural Framework and Synthetic Niche of Benzenepropanoic Acid Derivatives

Benzenepropanoic acid derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a three-carbon propanoic acid chain. This core structure is shared by a number of well-known compounds, including the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. orientjchem.org The versatility of this framework arises from the ability to modify both the aromatic ring and the carboxylic acid group. Substituents can be added to various positions on the benzene ring, altering the molecule's electronic properties, steric profile, and reactivity.

The synthetic niche for these derivatives is primarily as intermediates in the creation of larger, biologically active molecules. orientjchem.org The propanoic acid moiety can undergo typical carboxylic acid reactions, such as esterification or amidation, while the aromatic ring can be subjected to further substitution reactions. This dual functionality makes them valuable connectors or foundational elements in multi-step synthetic pathways.

Halogenated aromatic compounds are fundamental to modern organic synthesis due to the unique reactivity conferred by the carbon-halogen (C-X) bond. msu.edu Halogenation of an aromatic ring is a form of electrophilic aromatic substitution, a cornerstone reaction in organic chemistry.

The utility of compounds like Benzenepropanoic acid, 2-chloro-5-iodo- is significantly enhanced by the presence of two different halogens. The carbon-iodine (C-I) bond is considerably weaker and more reactive than the carbon-chlorine (C-Cl) bond. This differential reactivity is a powerful tool for synthetic chemists, enabling selective, sequential reactions. vulcanchem.com For instance, the iodine atom can be selectively targeted in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to form a new carbon-carbon bond, leaving the chlorine atom intact for a subsequent, different transformation. vulcanchem.comnih.gov This strategic functionalization is crucial for the efficient and controlled assembly of complex molecular architectures.

The primary research objective for Benzenepropanoic acid, 2-chloro-5-iodo- is its application as a specialized intermediate in the synthesis of high-value organic compounds, particularly Active Pharmaceutical Ingredients (APIs). While this specific molecule may not be a household name, its structural motifs are found in precursors to important drug classes.

A significant area of application for related chloro-iodo-aromatic structures is in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. researchgate.netclockss.org Many of these drugs, known as "gliflozins" (e.g., Dapagliflozin, Empagliflozin), contain a diarylmethane core structure. nih.gov The synthesis of this core often involves coupling a halogenated aromatic compound with another molecular fragment. nih.govacs.org The research scope for Benzenepropanoic acid, 2-chloro-5-iodo-, therefore, centers on its potential as a starting material or key intermediate for creating novel SGLT2 inhibitors or other complex drug candidates where a precisely substituted aromatic ring is required. The distinct reactive sites on the molecule allow for a planned, step-wise synthesis, which is a key objective in process chemistry and drug development.

Compound Data

Below are key identifiers and properties for Benzenepropanoic acid, 2-chloro-5-iodo-.

| Property | Value | Source |

| CAS Number | 1261641-96-6 | appchemical.com |

| Molecular Formula | C₉H₈ClIO₂ | appchemical.com |

| Molecular Weight | 310.5161 g/mol | appchemical.com |

| SMILES | OC(=O)CCc1cc(I)ccc1Cl | appchemical.com |

Advanced Synthetic Methodologies for Benzenepropanoic Acid, 2 Chloro 5 Iodo

Precursor Synthesis and Strategic Functionalization

The construction of the target molecule can be approached by first synthesizing a functionalized benzene (B151609) ring, followed by the introduction of the propanoic acid side chain.

Regioselective Halogenation Strategies (Chlorination, Iodination)

Achieving the desired 2-chloro-5-iodo substitution pattern on a benzene ring is a critical step. The synthesis often starts from a more readily available precursor, such as 2-chlorobenzoic acid or 5-amino-2-chlorobenzoic acid. chemicalbook.comgoogle.compatsnap.com

One documented route involves the diazotization of 5-amino-2-chlorobenzoic acid followed by a Sandmeyer-type reaction to introduce the iodine atom. chemicalbook.com Alternatively, starting with 2-chlorobenzoic acid, a nitration reaction can introduce a nitro group at the 5-position, which can then be reduced to an amine and subsequently converted to the iodo group. google.com

Direct regioselective iodination of chlorinated aromatic compounds can also be achieved using specific reagent systems. For instance, the use of silver salts like Ag₂SO₄, AgSbF₆, AgBF₄, or AgPF₆ in combination with iodine can offer high regioselectivity. nih.govnih.govuky.edu The choice of the silver salt and reaction conditions can direct the iodination to the desired position, although this would be highly dependent on the directing effects of the substituents already present on the benzene ring. nih.govnih.gov

Introduction of the Benzenepropanoic Acid Moiety through Arylation or Alkenylation

Once the 2-chloro-5-iodobenzene core is established, the propanoic acid side chain can be introduced. This is often accomplished through carbon-carbon bond-forming reactions.

A common strategy is the Heck reaction, which couples an aryl halide with an alkene. wikipedia.orgorganic-chemistry.orgdiva-portal.org In this case, 1-chloro-4-iodobenzene (B104392) or a derivative could be reacted with an acrylate (B77674) ester (e.g., ethyl acrylate) in the presence of a palladium catalyst. wikipedia.orglibretexts.org The resulting cinnamate (B1238496) ester can then be hydrogenated to yield the corresponding propanoate ester, which is subsequently hydrolyzed to the desired carboxylic acid. The higher reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling at the 5-position. wikipedia.org

Another powerful method is the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne. libretexts.orgrsc.org The 2-chloro-5-iodobenzene precursor could be coupled with propargyl alcohol or a protected equivalent. libretexts.orgnih.gov Subsequent reduction of the alkyne and oxidation of the alcohol would furnish the propanoic acid side chain. The regioselectivity of the Sonogashira coupling on di-halogenated substrates favors the more reactive iodide position. libretexts.org

Cross-Coupling Reactions for Constructing Benzenepropanoic Acid, 2-Chloro-5-Iodo-

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. researchgate.netyoutube.com

Palladium-Catalyzed Coupling Approaches

Palladium catalysis is a cornerstone of cross-coupling chemistry. rsc.orgyoutube.com As mentioned, the Heck and Sonogashira reactions are prominent examples. wikipedia.orgresearchgate.net The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion (Heck) or transmetalation (Sonogashira), and concluding with reductive elimination to regenerate the catalyst and yield the product. libretexts.orgyoutube.com

The choice of ligands, base, and solvent is crucial for optimizing the yield and selectivity of these reactions. Various phosphine (B1218219) ligands and N-heterocyclic carbenes have been developed to enhance the activity and stability of the palladium catalyst. organic-chemistry.org

Interactive Table: Comparison of Palladium-Catalyzed Reactions for C-C Bond Formation

| Reaction | Coupling Partner | Key Features |

| Heck Reaction | Alkene (e.g., ethyl acrylate) | Forms a C(sp²)-C(sp²) bond; proceeds via migratory insertion. wikipedia.orgorganic-chemistry.org |

| Sonogashira Reaction | Terminal Alkyne (e.g., propargyl alcohol) | Forms a C(sp²)-C(sp) bond; typically requires a copper co-catalyst. wikipedia.orglibretexts.org |

| Suzuki Coupling | Organoboron reagent | Versatile and tolerant of many functional groups. |

| Stille Coupling | Organotin reagent | Mild reaction conditions, but toxicity of tin reagents is a drawback. |

Copper-Mediated Transformations

Copper-catalyzed reactions offer an alternative and often complementary approach to palladium-based methods. nih.gov Copper-mediated C-arylation can be used to form aryl-aryl bonds and can also be applied to the formation of C(sp²)-C(sp³) bonds. beilstein-journals.orgnih.gov For instance, a copper catalyst could potentially mediate the coupling of a 2-chloro-5-iodobenzene derivative with a suitable three-carbon pronucleophile.

Copper can also serve as a co-catalyst in reactions like the Sonogashira coupling, where it facilitates the formation of a copper acetylide intermediate, increasing the reaction rate. libretexts.org There are also copper-catalyzed, palladium-free versions of the Sonogashira reaction. researchgate.net

Functional Group Interconversions and Derivatization Routes

Functional group interconversion (FGI) is a key strategy in multi-step synthesis, allowing for the transformation of one functional group into another. ub.eduvanderbilt.eduorganic-chemistry.orgsolubilityofthings.comfiveable.me

Once a precursor containing the 2-chloro-5-iodophenyl moiety and a suitable side chain is synthesized, FGI can be employed to arrive at the final benzenepropanoic acid. For example:

Hydrolysis: An ester group, introduced via a Heck reaction with an acrylate, can be hydrolyzed to the carboxylic acid under acidic or basic conditions.

Oxidation: An alcohol functionality, such as that from a Sonogashira coupling with propargyl alcohol, can be oxidized to a carboxylic acid using a variety of oxidizing agents (e.g., Jones reagent, PCC).

Reduction: A nitrile group, which could be introduced via nucleophilic substitution, can be hydrolyzed to a carboxylic acid. nih.govgoogle.com

The carboxylic acid group of the final product can also be derivatized to form esters, amides, or other functionalities, which may be important for biological screening or materials science applications. nih.gov

Interactive Table: Key Functional Group Interconversions

| Starting Functional Group | Target Functional Group | Reagents/Reaction |

| Ester (-COOR) | Carboxylic Acid (-COOH) | Acid or base-catalyzed hydrolysis |

| Alcohol (-CH₂OH) | Carboxylic Acid (-COOH) | Oxidation (e.g., KMnO₄, CrO₃) |

| Nitrile (-CN) | Carboxylic Acid (-COOH) | Hydrolysis (acid or base) nih.govgoogle.com |

| Carboxylic Acid (-COOH) | Acid Chloride (-COCl) | SOCl₂ or (COCl)₂ ub.edu |

Carboxylic Acid Transformations

The transformation of a carboxylic acid group is a pivotal step in the synthesis of Benzenepropanoic acid, 2-chloro-5-iodo-, primarily involving the homologation of a benzoic acid precursor. The Arndt-Eistert synthesis is a well-established and powerful method for the one-carbon homologation of carboxylic acids, making it a primary route for converting 2-chloro-5-iodobenzoic acid to the target molecule. quora.comorganicreactions.orgucla.eduorganic-chemistry.org

The Arndt-Eistert reaction sequence initiates with the conversion of the starting carboxylic acid, 2-chloro-5-iodobenzoic acid, into its corresponding acid chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form a diazoketone intermediate. The key step of the synthesis is the Wolff rearrangement of the diazoketone, which is catalyzed by metal catalysts such as silver oxide (Ag₂O) or by heat or light, to generate a ketene (B1206846). organic-chemistry.orgwikipedia.org In the presence of a nucleophile, such as water, the ketene intermediate is hydrolyzed to yield the desired Benzenepropanoic acid, 2-chloro-5-iodo-. organic-chemistry.org

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2-chloro-5-iodobenzoyl chloride |

| 2 | Diazoketone Formation | Diazomethane (CH₂N₂) | 1-(2-chloro-5-iodophenyl)-2-diazoethanone |

| 3 | Wolff Rearrangement | Silver oxide (Ag₂O), heat, or light | (2-chloro-5-iodophenyl)ketene |

| 4 | Hydrolysis | Water (H₂O) | Benzenepropanoic acid, 2-chloro-5-iodo- |

Alternative, though more circuitous, routes for the transformation of the carboxylic acid group can be envisioned through multi-step sequences involving Wittig or Heck reactions.

A Wittig-based approach would first necessitate the reduction of 2-chloro-5-iodobenzoic acid to the corresponding 2-chloro-5-iodobenzaldehyde. This aldehyde can then undergo a Wittig reaction with a phosphorus ylide, such as (triphenylphosphoranylidene)acetic acid ethyl ester, to form an α,β-unsaturated ester. Subsequent hydrolysis of the ester and hydrogenation of the double bond would yield the target benzenepropanoic acid derivative.

The Heck reaction offers another potential pathway. This would involve the palladium-catalyzed coupling of a 2-chloro-5-iodo-aryl halide (for instance, 1-bromo-2-chloro-5-iodobenzene, which would require an additional synthetic step from the benzoic acid) with an acrylic acid ester. nih.gov Similar to the Wittig route, this would be followed by ester hydrolysis and reduction of the resulting unsaturated acid to afford the final product.

Halogen Exchange and Modification

The manipulation of the halogen substituents on the aromatic ring of Benzenepropanoic acid, 2-chloro-5-iodo-, or its precursors, presents a synthetic challenge. The Finkelstein reaction, a classic method for halogen exchange, is generally less efficient for aryl halides compared to alkyl halides. wikipedia.org Aromatic Finkelstein reactions, which involve the substitution of a halogen with another, are typically difficult and require harsh conditions or the presence of activating groups on the aromatic ring. manac-inc.co.jp

For a molecule like Benzenepropanoic acid, 2-chloro-5-iodo-, a direct exchange of the chloro or iodo group via a classical SNAr mechanism is unlikely due to the absence of strong electron-withdrawing groups in positions ortho or para to the halogens. However, metal-catalyzed halogen exchange reactions have been developed that can facilitate such transformations. Catalytic systems based on copper or nickel have been shown to promote the exchange of aryl chlorides and bromides to aryl iodides. nih.gov In principle, a reverse Finkelstein-type reaction could be envisioned to replace the iodine with another halogen, although this would be thermodynamically less favorable.

The relative reactivity of the C-Cl and C-I bonds also allows for selective modifications. The carbon-iodine bond is significantly weaker and therefore more susceptible to cleavage and participation in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings) compared to the more robust carbon-chlorine bond. This differential reactivity can be exploited to introduce further complexity to the molecule while leaving the chloro substituent intact.

Process Optimization and Yield Enhancement in the Synthesis of Benzenepropanoic Acid, 2-Chloro-5-Iodo-

In the initial acid chloride formation, the choice of chlorinating agent and reaction temperature can influence the purity of the intermediate and minimize side reactions. During the formation of the diazoketone, the stoichiometry of diazomethane is a critical parameter. An excess is often required to drive the reaction to completion, but this must be handled with extreme caution due to the toxic and explosive nature of diazomethane. wikipedia.org Safer alternatives to diazomethane, such as trimethylsilyldiazomethane, have been developed and can be employed to mitigate these risks. nrochemistry.com

The Wolff rearrangement is a pivotal step where optimization can significantly impact the yield. The choice of catalyst (e.g., different silver salts), solvent, and temperature can all influence the rate of rearrangement and suppress the formation of byproducts.

Purification of intermediates and the final product is also a key aspect of yield enhancement. Crystallization is often a preferred method for purifying solid compounds like 2-chloro-5-iodobenzoic acid and the final product, as it can effectively remove impurities. chemicalbook.com The selection of an appropriate solvent system for crystallization is critical for maximizing recovery and achieving high purity.

Below is a table summarizing key optimization parameters for the synthesis:

| Synthetic Step | Key Parameters for Optimization | Potential Improvements |

|---|---|---|

| Acid Chloride Formation | Reagent selection, temperature control | Use of milder reagents, precise temperature monitoring |

| Diazoketone Formation | Stoichiometry of diazomethane, safety precautions | Use of safer diazomethane alternatives, controlled addition |

| Wolff Rearrangement | Catalyst, solvent, temperature, reaction time | Screening of catalysts and solvents, optimization of temperature profile |

| Purification | Crystallization solvent, temperature | Selection of optimal solvent for high recovery and purity |

| Overall Process | Number of steps, isolation of intermediates | Development of telescoped or one-pot procedures |

Exploration of Chemical Reactivity and Reaction Mechanisms of Benzenepropanoic Acid, 2 Chloro 5 Iodo

Reactivity of the Halogen Substituents

The benzene (B151609) ring is substituted with two different halogens, chlorine and iodine, at the 2- and 5-positions, respectively. The significant differences in electronegativity, bond strength, and size between chlorine and iodine lead to distinct reactivities at these positions, particularly in nucleophilic aromatic substitution and radical reactions.

Nucleophilic Aromatic Substitution Mechanisms

Aromatic rings, particularly those bearing electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). libretexts.org This reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the leaving group restores the aromaticity of the ring. libretexts.org

In Benzenepropanoic acid, 2-chloro-5-iodo-, both the chloro and iodo groups can potentially act as leaving groups. The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. libretexts.orgmsu.edu The propanoic acid group, being electron-withdrawing by induction, activates the ortho (position 2) and para (position 6, relative to the side chain) positions for nucleophilic attack. Consequently, the chloro group at the 2-position is activated.

| Property | C-Cl Bond | C-I Bond | Implication for Reactivity |

|---|---|---|---|

| Electronegativity of Halogen | Higher (3.16) | Lower (2.66) | The carbon at position 2 (C-Cl) is more electrophilic and susceptible to initial nucleophilic attack. |

| Carbon-Halogen Bond Strength | Stronger (~338 kJ/mol) | Weaker (~228 kJ/mol) | The C-I bond is easier to break, making iodide a better leaving group in the elimination step. |

| Overall SNAr Reactivity | The reaction site depends on the specific nucleophile and reaction conditions, balancing the electrophilicity of the carbon (favoring attack at C-Cl) and the leaving group ability (favoring departure of I⁻). |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edu The regioselectivity of this reaction is governed by the directing effects of the existing substituents. In this molecule, all three substituents—chloro, iodo, and the propanoic acid side chain—influence the position of the incoming electrophile.

Both chloro and iodo groups are deactivating due to their electron-withdrawing inductive effect, yet they are ortho, para-directors because their lone pairs can stabilize the positive charge of the arenium ion intermediate through resonance. The propanoic acid side chain is generally considered a deactivating group due to the inductive effect of the carboxylic acid, and it directs incoming electrophiles to the ortho and para positions.

The available positions for substitution on the ring are 3, 4, and 6. The directing effects of the substituents are summarized below:

2-Chloro group directs to positions 4 and 6.

5-Iodo group directs to positions 4 and 6.

1-Propanoic acid group directs to positions 2 (blocked) and 6.

| Substituent | Position | Electronic Effect | Directing Effect | Favored Positions |

|---|---|---|---|---|

| -CH₂CH₂COOH | 1 | Deactivating (Inductive) | ortho, para | 6 |

| -Cl | 2 | Deactivating (Inductive) | ortho, para | 4, 6 |

| -I | 5 | Deactivating (Inductive) | ortho, para | 4, 6 |

Radical Reactions Involving Carbon-Halogen Bonds

The carbon-halogen bonds can undergo homolytic cleavage to form aryl radicals, particularly under photolytic or specific chemical conditions. rsc.org A significant difference exists in the bond dissociation energies of the C-Cl and C-I bonds. The C-I bond is considerably weaker (approx. 228 kJ/mol) than the C-Cl bond (approx. 338 kJ/mol).

This disparity in bond strength dictates that radical reactions will occur selectively at the C-I bond. nih.gov For instance, treatment with radical initiators or photoredox catalysis can lead to the formation of an aryl radical at the 5-position. rsc.org This radical intermediate can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction, cyclization, or intermolecular coupling, offering a synthetic pathway that is distinct from the ionic mechanisms described above. The ability of aryl radicals to abstract hydrogen atoms from C-H bonds is a thermodynamically favored process that can be harnessed for further functionalization. nih.gov

Transformations at the Carboxylic Acid Functional Group

The propanoic acid side chain provides a site for a range of classic organic transformations, allowing for the synthesis of various derivatives such as esters, amides, and acyl halides.

Esterification, Amidation, and Acyl Halide Formation

The carboxylic acid group (-COOH) can be readily converted into several important derivatives. These reactions are fundamental in organic synthesis for creating new linkages and modifying the properties of the parent molecule.

Esterification: In the presence of an acid catalyst, Benzenepropanoic acid, 2-chloro-5-iodo- can react with an alcohol to form the corresponding ester. This equilibrium-driven process typically involves removing water to drive the reaction to completion.

Amidation: The formation of an amide requires reacting the carboxylic acid with an amine. This transformation is often facilitated by coupling agents (e.g., dicyclohexylcarbodiimide, DCC) or by first converting the carboxylic acid to a more reactive intermediate, such as an acyl halide. bohrium.com Direct thermal condensation is possible but generally requires high temperatures. mdpi.com

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. This intermediate is not typically isolated but is used in situ to readily form esters, amides, and other acid derivatives under mild conditions.

| Reaction | Typical Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') |

| Amidation | Amine (R'₂NH), Coupling Agent (e.g., DCC) | Amide (-CONR'₂) |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Chloride (-COCl) |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from simple aromatic carboxylic acids is typically a challenging reaction requiring harsh conditions, such as high temperatures in the presence of a copper catalyst. cdnsciencepub.com The stability of the aryl carbanion intermediate formed upon CO₂ loss is a key factor. While electron-withdrawing groups can sometimes facilitate this process, the reaction often has low yields. cdnsciencepub.com

For Benzenepropanoic acid, 2-chloro-5-iodo-, decarboxylation would involve the loss of the -COOH group from the propanoic side chain, which is an aliphatic decarboxylation. This is different from the decarboxylation of a benzoic acid, where the carboxyl group is directly attached to the ring. Standard radical decarboxylation methods, such as the Hunsdiecker reaction (reacting a silver salt with bromine), could be applied, though this would also introduce a new halogen. cdnsciencepub.com More modern transition-metal-catalyzed methods have also been developed for the decarboxylation of various aromatic acids. acs.org Successful decarboxylation would yield 1-(2-chloro-5-iodophenyl)propane.

Reactivity Profile of the Propanoic Acid Side Chain of Benzenepropanoic Acid, 2-Chloro-5-Iodo-

The reactivity of the three-carbon acid side chain in Benzenepropanoic acid, 2-chloro-5-iodo- is primarily centered around the alpha (α) and beta (β) carbon atoms, as well as the carboxylic acid group itself. The presence of electron-withdrawing chloro and iodo substituents on the phenyl ring influences the acidity of the α-protons and the electron density of the entire side chain, thereby modulating its reactivity in various chemical transformations.

Reactions at the Alpha and Beta Carbons

The carbon atoms at the α and β positions of the propanoic acid side chain are key sites for functionalization. The α-carbon, being adjacent to the carboxyl group, possesses acidic protons that can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alpha-Carbon Reactivity:

Enolate Formation and Alkylation: Treatment of Benzenepropanoic acid, 2-chloro-5-iodo- or its ester derivatives with a strong base, such as lithium diisopropylamide (LDA), generates an enolate. This enolate can then react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to introduce an alkyl group at the α-position. The electron-withdrawing nature of the 2-chloro-5-iodophenyl group can enhance the acidity of the α-protons, potentially facilitating enolate formation.

Halogenation: The α-position can be halogenated under both acidic and basic conditions. In the presence of an acid catalyst and a halogen (e.g., Br₂ in acetic acid), the reaction proceeds through an enol intermediate. Under basic conditions, the reaction occurs via an enolate and can be difficult to control, often leading to polyhalogenation. The Hell-Volhard-Zelinsky reaction, which involves treatment with PBr₃ and Br₂, is a classic method for the α-bromination of carboxylic acids.

Beta-Carbon Reactivity:

Direct functionalization of the β-carbon is less common for a saturated propanoic acid side chain. However, elimination reactions involving the α and β positions are significant.

Elimination Reactions: If a suitable leaving group is present at the β-position (introduced, for example, via a conjugate addition to an unsaturated precursor), an E2 elimination can occur upon treatment with a base to form an α,β-unsaturated carboxylic acid. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. masterorganicchemistry.com

The following table summarizes the expected reactivity at the alpha and beta carbons:

| Position | Key Intermediate | Typical Reactions | Influence of Substituents |

| Alpha (α) | Enolate/Enol | Alkylation, Halogenation, Aldol Condensation | Enhanced acidity of α-protons due to the electron-withdrawing 2-chloro-5-iodophenyl group. |

| Beta (β) | N/A (in saturated chain) | Elimination (with a β-leaving group) | Electronic effects of the phenyl ring substituents can influence the stability of the transition state in elimination reactions. |

Cyclization and Ring-Closing Metathesis Approaches

The propanoic acid side chain, in conjunction with the substituted benzene ring, provides a scaffold for the synthesis of various cyclic structures.

Cyclization:

A prominent reaction of phenylpropanoic acids is intramolecular Friedel-Crafts acylation. wikipedia.org Treatment of Benzenepropanoic acid, 2-chloro-5-iodo- with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, can induce cyclization to form a substituted 1-indanone. The acylium ion generated from the carboxylic acid acts as the electrophile, attacking the aromatic ring. The position of cyclization is directed by the existing substituents. In this case, the chloro and iodo groups are ortho, para-directing. However, the 2-position is occupied by the chloro group and the 5-position by the iodo group. The most likely position for intramolecular acylation would be the 6-position of the benzene ring, leading to the formation of 4-chloro-7-iodo-1-indanone.

Ring-Closing Metathesis (RCM):

Ring-closing metathesis is a powerful method for the formation of cyclic alkenes. To apply this methodology to Benzenepropanoic acid, 2-chloro-5-iodo-, the side chain would first need to be elaborated to contain two terminal alkene functionalities. For instance, the carboxylic acid could be converted to an amide, which is then N-allylated. The resulting diene could then be subjected to a ruthenium-based catalyst (e.g., Grubbs' catalyst) to effect ring closure. The size of the resulting ring would depend on the length of the tethers containing the terminal alkenes. This approach offers a versatile route to macrocycles and other cyclic systems derived from the parent molecule.

Stereochemical Considerations in Reactions of Benzenepropanoic Acid, 2-chloro-5-iodo-

Reactions involving the propanoic acid side chain of Benzenepropanoic acid, 2-chloro-5-iodo- can have significant stereochemical implications, particularly when a new stereocenter is created at the α-carbon.

The α-carbon of the propanoic acid side chain is a prochiral center. Substitution at this position with a group other than hydrogen creates a chiral center, leading to the possibility of enantiomers. For instance, the α-alkylation of the corresponding enolate will generate a racemic mixture unless a chiral auxiliary or a chiral catalyst is employed.

Strategies for Stereocontrol:

Chiral Auxiliaries: One common approach to induce stereoselectivity is to attach a chiral auxiliary to the carboxylic acid group. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary provides the enantiomerically enriched product. Evans auxiliaries (chiral oxazolidinones) are widely used for this purpose.

Asymmetric Catalysis: The use of chiral catalysts, such as chiral phase-transfer catalysts for alkylation or chiral Lewis acids for other transformations, can also achieve enantioselective functionalization of the α-position. These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

The stereochemical outcome of reactions can be crucial for the biological activity of the resulting molecules. Therefore, the development of stereoselective methods for the modification of Benzenepropanoic acid, 2-chloro-5-iodo- is of significant interest.

The following table outlines key stereochemical concepts in the context of this molecule:

| Reaction Type | Stereochemical Aspect | Method of Control |

| α-Alkylation | Creation of a new stereocenter at the α-carbon. | Chiral auxiliaries, asymmetric catalysis. |

| Reduction of a β-keto derivative | Formation of a new stereocenter at the β-carbon. | Chiral reducing agents (e.g., CBS reagent). |

| Cyclization | Potential for creating new stereocenters in the cyclic product. | Substrate-controlled diastereoselectivity, chiral catalysts. |

Advanced Spectroscopic and Computational Investigations of Benzenepropanoic Acid, 2 Chloro 5 Iodo

High-Resolution Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Benzenepropanoic acid, 2-chloro-5-iodo-, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the propanoic acid side chain. The aromatic region would likely display a complex splitting pattern due to the disubstitution of the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chloro and iodo substituents. The propanoic acid chain would exhibit two methylene (B1212753) groups (-CH₂-) and a carboxylic acid proton (-COOH). The methylene protons would likely appear as two distinct multiplets, with their chemical shifts and splitting patterns dictated by their proximity to the aromatic ring and the carboxylic acid group. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. We would expect to see distinct signals for the six aromatic carbons, with their chemical shifts influenced by the halogen substituents. The propanoic acid side chain would show signals for the carboxyl carbon and the two methylene carbons.

Due to the lack of experimental data for the title compound, we can look at the reported data for the analogous 2-chlorobenzoic acid for insights into the aromatic region. For 2-chlorobenzoic acid, the aromatic protons appear in the range of δ 7.31-8.09 ppm, and the aromatic carbons are observed at δ 126.75-134.83 ppm in the ¹³C NMR spectrum. rsc.orgchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for Benzenepropanoic acid, 2-chloro-5-iodo-

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m |

| -CH₂- (alpha to ring) | 2.8 - 3.2 | t |

| -CH₂- (beta to ring) | 2.5 - 2.9 | t |

| -COOH | 10.0 - 12.0 | br s |

Note: This is a predictive table based on general principles and data from analogous compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzenepropanoic acid, 2-chloro-5-iodo-

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-I | 90 - 95 |

| Aromatic C-H | 125 - 140 |

| Aromatic C-C | 135 - 145 |

| -CH₂- (alpha to ring) | 30 - 35 |

| -CH₂- (beta to ring) | 35 - 40 |

| -COOH | 170 - 180 |

Note: This is a predictive table based on general principles and data from analogous compounds.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For Benzenepropanoic acid, 2-chloro-5-iodo-, the IR and Raman spectra would be expected to show characteristic bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic ring and the alkyl chain, and C-Cl and C-I stretches.

A vapor phase IR spectrum is available for the analogous compound 2-chloro-5-iodobenzoic acid , which shows characteristic absorptions for the carboxylic acid and the substituted benzene ring. nist.gov For 2-chlorobenzoic acid, a very strong band for the C=O stretching vibration is observed at 1668 cm⁻¹ in the IR spectrum. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for Benzenepropanoic acid, 2-chloro-5-iodo-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O stretch | 1700 - 1725 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Alkyl Chain | C-H stretch | 2850 - 2960 |

| C-Cl | C-Cl stretch | 600 - 800 |

| C-I | C-I stretch | 500 - 600 |

Note: This is a predictive table based on general principles and data from analogous compounds.

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For Benzenepropanoic acid, 2-chloro-5-iodo-, HRMS would confirm its molecular formula of C₉H₈ClIO₂.

The mass spectrum would also reveal characteristic fragmentation patterns. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). libretexts.org For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would be observable in the mass spectrum. The fragmentation of substituted 3-phenylpropenoates, which are structurally related, has been shown to involve the loss of a halogen atom from the phenyl ring. nih.govnih.gov

A mass spectrum is available for the analogous compound 2-chloro-5-iodobenzoic acid , which would provide insights into the fragmentation of the aromatic portion of the target molecule. nih.gov

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A crystallographic analysis of Benzenepropanoic acid, 2-chloro-5-iodo- would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding.

The carboxylic acid functional group would be expected to form hydrogen-bonded dimers in the solid state. The presence of both chlorine and iodine atoms could lead to halogen bonding interactions, which are increasingly recognized as important forces in crystal engineering.

No crystallographic data is currently available for Benzenepropanoic acid, 2-chloro-5-iodo- or the closely related 2-chloro-5-iodobenzoic acid. Studies on other substituted phenylpropanoic acids have revealed diverse packing arrangements influenced by the nature and position of the substituents. iucr.org

Computational Chemistry and Theoretical Modeling

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the structural and spectroscopic properties of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. DFT calculations could be employed to predict the optimized geometry of Benzenepropanoic acid, 2-chloro-5-iodo-, including bond lengths and angles.

Furthermore, DFT calculations can be used to simulate spectroscopic data. For instance, theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra can be calculated and compared with experimental data (when available) to aid in spectral assignment and structural confirmation. DFT studies have been successfully applied to predict the vibrational spectra of related compounds like 2-chlorobenzoic acid. researchgate.net

To date, no specific DFT studies on Benzenepropanoic acid, 2-chloro-5-iodo- have been published. Such studies would be highly valuable for complementing future experimental investigations.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| Benzenepropanoic acid, 2-chloro-5-iodo- |

| 2-chloro-5-iodobenzoic acid |

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. A key aspect of MO theory is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining a molecule's reactivity and electronic properties.

A computational analysis of Benzenepropanoic acid, 2-chloro-5-iodo- would involve calculating the energies of its HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

Visualization of the HOMO and LUMO electron density distributions would reveal the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively. For Benzenepropanoic acid, 2-chloro-5-iodo-, one might hypothesize that the HOMO would be localized on the electron-rich aromatic ring and the iodine atom, while the LUMO might be distributed over the carboxylic acid group and the carbon atoms of the benzene ring.

Table 1: Hypothetical Frontier Orbital Data for Benzenepropanoic acid, 2-chloro-5-iodo-

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and would require quantum chemical calculations to be determined accurately.

Reaction Pathway and Transition State Calculations

Computational chemistry can be employed to model the mechanisms of chemical reactions involving Benzenepropanoic acid, 2-chloro-5-iodo-. By calculating the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathway, which is the path of lowest energy from reactants to products.

A critical point on the reaction pathway is the transition state, which represents the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, which is a key factor in determining the reaction rate. Computational methods, such as density functional theory (DFT), can be used to locate and characterize transition state structures.

For example, one could computationally investigate the synthesis of Benzenepropanoic acid, 2-chloro-5-iodo-, or its subsequent reactions. By modeling the interaction with various reagents, it would be possible to calculate the activation energies for different potential pathways, thereby predicting the most favorable reaction conditions and identifying potential byproducts.

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable bonds, such as the propanoic acid side chain in Benzenepropanoic acid, 2-chloro-5-iodo-, can exist in multiple conformations. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and to determine their relative energies.

By systematically rotating the dihedral angles of the side chain and calculating the corresponding energy, a potential energy surface can be mapped. This energy landscape reveals the most stable conformations of the molecule, which are the ones most likely to be populated at a given temperature. The analysis would also identify the energy barriers (transition states) that separate these stable conformations, providing insight into the dynamics of conformational change.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Applications of Benzenepropanoic Acid, 2 Chloro 5 Iodo in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

The distinct reactivity of the different functional groups in Benzenepropanoic acid, 2-chloro-5-iodo- makes it a valuable intermediate in the synthesis of complex organic molecules. The presence of both chloro and iodo substituents allows for selective and sequential cross-coupling reactions, a cornerstone of modern organic synthesis.

Building Block for Advanced Organic Molecules

As a versatile building block, Benzenepropanoic acid, 2-chloro-5-iodo- provides a scaffold for the construction of more intricate molecular architectures. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is a key feature. The C-I bond is more reactive towards common cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of a wide array of substituents at the 5-position while leaving the 2-chloro position intact for subsequent modifications. This stepwise functionalization is crucial for the efficient and controlled synthesis of polysubstituted aromatic compounds.

For instance, the iodine atom can be selectively displaced by a boronic acid derivative in a palladium-catalyzed Suzuki coupling, a process that is fundamental to the creation of biaryl structures. The propanoic acid moiety can then be used for amide bond formation or other transformations, further increasing the molecular complexity.

Table 1: Potential Sequential Functionalization Reactions of Benzenepropanoic Acid, 2-Chloro-5-Iodo-

| Step | Reaction Type | Position of Modification | Reagents and Conditions | Potential Outcome |

| 1 | Suzuki Coupling | 5-position (Iodo) | Arylboronic acid, Pd catalyst, base | Biaryl derivative |

| 2 | Amide Coupling | Propanoic acid | Amine, coupling agent | Amide derivative |

| 3 | Buchwald-Hartwig Amination | 2-position (Chloro) | Amine, Pd catalyst, base | N-arylated product |

This table presents a hypothetical reaction sequence to illustrate the potential of the compound as a building block. Specific reaction conditions and outcomes would need to be determined experimentally.

Precursor for Macrocyclic and Supramolecular Structures

The elongated and rigid nature of the propanoic acid side chain, combined with the reactive halogen sites, makes Benzenepropanoic acid, 2-chloro-5-iodo- a promising precursor for the synthesis of macrocycles and other supramolecular assemblies. The propanoic acid can be converted into a variety of functional groups that can participate in ring-closing reactions. For example, conversion to an amino or alcohol group would allow for intramolecular etherification or amidation reactions.

The directional nature of the bonds on the aromatic ring can be exploited to create pre-organized structures that facilitate macrocyclization. The synthesis of such complex structures is of great interest for applications in host-guest chemistry, molecular recognition, and the development of novel sensors.

Incorporation into Polymeric Materials and Functional Coatings

The functional groups of Benzenepropanoic acid, 2-chloro-5-iodo- also lend themselves to its use as a monomer or a modifying agent in polymer chemistry. The carboxylic acid can be readily polymerized with diols or diamines to form polyesters and polyamides, respectively. The presence of the halogen atoms in the resulting polymer backbone can impart unique properties such as flame retardancy, increased refractive index, and sites for post-polymerization modification.

Furthermore, this compound can be grafted onto existing polymer surfaces to create functional coatings. The carboxylic acid group can anchor the molecule to a substrate, while the halogenated aromatic ring can provide a hydrophobic and chemically resistant surface. The potential to further functionalize the chloro and iodo groups allows for the attachment of other molecules, leading to coatings with tailored properties such as anti-fouling, anti-microbial, or specific binding capabilities.

Ligand Design and Catalyst Development Utilizing Benzenepropanoic Acid, 2-Chloro-5-Iodo- Frameworks

In the field of catalysis, the design of ligands that can fine-tune the electronic and steric properties of a metal center is paramount. The framework of Benzenepropanoic acid, 2-chloro-5-iodo- can be elaborated into sophisticated ligands for transition metal catalysts. The propanoic acid side chain can be modified to include coordinating groups such as phosphines, amines, or pyridines.

The electronic properties of the resulting ligand can be systematically altered by replacing the chloro and iodo substituents with other groups through cross-coupling reactions. This allows for the creation of a library of ligands with varying electron-donating or electron-withdrawing capabilities, which in turn can influence the activity and selectivity of the catalyst. For example, a ligand derived from this compound could be used in asymmetric catalysis, where subtle changes in the ligand structure can have a profound impact on the enantioselectivity of a reaction.

Environmental Transformation Pathways and Chemical Degradation Studies (Focusing on chemical kinetics and mechanisms)

Understanding the environmental fate of halogenated organic compounds is of critical importance. While specific studies on the environmental transformation of Benzenepropanoic acid, 2-chloro-5-iodo- are not widely available, general principles of the degradation of similar compounds can be considered. The presence of both chlorine and iodine atoms suggests that the compound may be susceptible to reductive dehalogenation by anaerobic microorganisms. The iodine atom is generally more susceptible to reductive cleavage than the chlorine atom.

Photodegradation in aqueous environments is another potential transformation pathway. The aromatic ring and the carbon-halogen bonds can absorb UV radiation, leading to the formation of reactive intermediates and subsequent degradation products. The kinetics of these degradation processes would be influenced by factors such as pH, temperature, and the presence of other organic matter.

Table 2: Potential Degradation Pathways and Intermediates

| Degradation Pathway | Key Mechanism | Potential Intermediate(s) |

| Reductive Dehalogenation | Microbial or chemical reduction | Benzenepropanoic acid, 2-chloro- |

| Photodegradation | UV-induced bond cleavage | Hydroxylated and dehalogenated derivatives |

| Oxidation | Reaction with hydroxyl radicals | Ring-opened products |

This table outlines plausible degradation pathways based on the chemical structure of the compound. Detailed mechanistic and kinetic studies would be required for confirmation.

Future Research on Benzenepropanoic Acid, 2-Chloro-5-Iodo-: New Scientific Frontiers

Emerging research is beginning to illuminate the potential of Benzenepropanoic acid, 2-chloro-5-iodo-, a halogenated aromatic compound with a unique substitution pattern that suggests a wide array of possible applications in synthetic and materials chemistry. While extensive studies on this specific molecule are still in early stages, the existing body of knowledge on related compounds allows for the projection of several promising avenues for future investigation. This article explores the prospective research directions and emerging paradigms for Benzenepropanoic acid, 2-chloro-5-iodo-, focusing on sustainable synthesis, novel catalytic functionalization, computational design of reactive analogues, and its integration into advanced analytical platforms.

Q & A

Q. What safety protocols should be prioritized given the lack of physicochemical data for this compound?

Methodological Answer:

- Use hazard extrapolation from structurally similar halogenated benzoic acids (e.g., 2-chloro-5-iodo-benzoic acid ethyl ester ). Implement GHS-compliant measures, including full-body protective gear and OV/AG/P99 respirators for airborne particles .

- Establish environmental controls to prevent drainage contamination, as recommended for halogenated aromatic acids .

Q. How can structural characterization be optimized for derivatives of this compound?

Methodological Answer:

Q. What synthetic routes are viable for preparing this compound?

Methodological Answer:

- Adapt methods from halogenated benzoic acid esters (e.g., ethyl ester synthesis via nucleophilic substitution ). Optimize iodination using N-iodosuccinimide in acetic acid, monitoring reaction progress via TLC or HPLC .

Advanced Research Questions

Q. How can computational modeling address gaps in thermodynamic and reactivity data?

Methodological Answer:

Q. How do halogen substituents (Cl, I) influence electronic and steric effects in this compound?

Methodological Answer:

Q. What strategies resolve contradictions in stability data for halogenated aromatic acids?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.